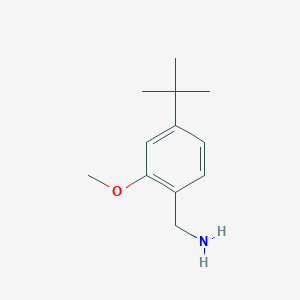
4-t-Butyl-2-methoxybenzylamine
Cat. No. B8472685
M. Wt: 193.28 g/mol
InChI Key: FJPAKUVGOQEPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08071650B2
Procedure details


Lithium aluminium hydride (50 mg) was suspended in ether (2 ml) and the suspension was cooled to 0° C. To the suspension was added dropwise a solution of the compound 13-2a (167 mg) prepared by Step 1 in ether (2 ml) and the mixture was refluxed for 2 hours. After the completion of the reaction, the reaction solution was basified with 5 N aqueous sodium hydroxide solution. Then, aqueous Rochel solution was added thereto and stirred for 1 hour, at room temperature. Then, resulting mixture was extracted with ether (50 ml×3) and concentrated under reduced pressure to yield the compound 13-3a (120 mg, 71%). The following Step 3 was proceeded using the compound 13-3a which was not purified.

Name
compound 13-2a
Quantity
167 mg
Type
reactant
Reaction Step Two




Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[C:13]([O:19][CH3:20])[CH:12]=1)([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+]>CCOCC>[C:7]([C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[C:13]([O:19][CH3:20])[CH:12]=1)([CH3:10])([CH3:8])[CH3:9] |f:0.1.2.3.4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Two
|
Name
|
compound 13-2a
|
|
Quantity
|
167 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C#N)C=C1)OC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour, at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, aqueous Rochel solution was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, resulting mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether (50 ml×3)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(CN)C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
